3,6-Di(propan-2-yl)-1,2,4,5-tetrazine
Description
Structure
3D Structure
Properties
CAS No. |
13717-93-6 |
|---|---|
Molecular Formula |
C8H14N4 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3,6-di(propan-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H14N4/c1-5(2)7-9-11-8(6(3)4)12-10-7/h5-6H,1-4H3 |
InChI Key |
HIHLOTXWVCLNEX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(N=N1)C(C)C |
Canonical SMILES |
CC(C)C1=NN=C(N=N1)C(C)C |
Synonyms |
3,6-Diisopropyl-1,2,4,5-tetrazine |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Di Propan 2 Yl 1,2,4,5 Tetrazine and Analogues
General Synthetic Routes to 1,2,4,5-Tetrazines
The construction of the 1,2,4,5-tetrazine (B1199680) ring typically involves a two-step process: the formation of a 1,2-dihydro-1,2,4,5-tetrazine intermediate followed by an oxidation step to yield the aromatic tetrazine. mdpi.com Several classical and modern methods have been established for the synthesis of these compounds.
Condensation Reactions with Hydrazine (B178648) and Derivatives
A foundational approach to 1,2,4,5-tetrazine synthesis is the condensation of various precursors with hydrazine. The Pinner reaction, a classic method, involves the reaction of imidoesters with hydrazine to form dihydrotetrazine intermediates. nih.gov Although historically significant, this method can be limited in scope.
A more direct and widely used variation involves the reaction of nitriles with hydrazine. nih.gov While this approach is effective for aromatic nitriles, the synthesis of alkyl tetrazines from unactivated aliphatic nitriles has been challenging. nih.gov To address this, metal-catalyzed methods have been developed. Lewis acid catalysts, such as zinc triflate (Zn(OTf)₂) or nickel triflate (Ni(OTf)₂), can promote the addition of hydrazine to unactivated alkyl nitriles, significantly improving the accessibility of symmetrically and asymmetrically substituted alkyl tetrazines. nih.govnih.gov The general mechanism is believed to start with the nucleophilic attack of hydrazine on the nitrile, forming an amidrazone, which then dimerizes and cyclizes. nih.gov
Another important method utilizes guanidine (B92328) derivatives. For instance, the reaction of guanidine hydrochloride with hydrazine can lead to the formation of 3,6-dihydrazino-1,2,4,5-tetrazine, a key precursor for other functionalized tetrazines. mdpi.com
Imidoyl Chloride-Mediated Approaches
The use of imidoyl chlorides provides a selective route to unsymmetrically substituted 1,2,4,5-tetrazines. researchgate.netresearchgate.net This method involves the condensation of an imidoyl chloride with hydrazine. researchgate.net The pre-functionalized nature of the imidoyl chloride allows for a controlled cyclization, which is particularly advantageous for creating tetrazines with different substituents at the 3 and 6 positions. researchgate.net The synthesis of the imidoyl chloride itself is typically achieved by treating a monosubstituted amide with a halogenating agent like phosphorus pentachloride or thionyl chloride. researchgate.net
Aldehyde-Based Syntheses
1,2,4,5-Tetrazines with aliphatic substituents can also be prepared from aldehydes. In this method, the cyclocondensation of an aldehyde with hydrazine initially forms a hexahydro derivative. This intermediate is then oxidized to the dihydro-1,2,4,5-tetrazine. mdpi.com This approach is particularly useful for preparing volatile tetrazine derivatives that are difficult to isolate. mdpi.com
Dimerization Pathways
Dimerization reactions offer another avenue to the 1,2,4,5-tetrazine core. For example, the dimerization of ethyl diazoacetate in the presence of a base can be used to construct the six-membered tetrazine ring. mdpi.com This method is advantageous for its mild reaction conditions and can provide high yields of the corresponding tetrazine-3,6-dicarboxylate, which can be further modified. mdpi.com
Oxidation of Dihydrotetrazine Intermediates
A crucial and universal step in most tetrazine syntheses is the oxidation of the dihydro-1,2,4,5-tetrazine intermediate to the final aromatic 1,2,4,5-tetrazine. researchgate.net A variety of oxidizing agents can be employed for this transformation.
Commonly used reagents include nitrous gases generated in situ from sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric or acetic acid). researchgate.netorgsyn.org Other oxidizing agents such as iron(III) chloride have also been utilized. mdpi.com The choice of oxidant can depend on the specific substituents on the tetrazine ring to avoid side reactions. researchgate.net
Targeted Synthesis of 3,6-Di(propan-2-yl)-1,2,4,5-Tetrazine
The synthesis of this compound, a symmetrically substituted dialkyl tetrazine, can be effectively achieved using the metal-catalyzed reaction of an aliphatic nitrile with hydrazine. This modern approach is well-suited for unactivated nitriles like isobutyronitrile (B166230) (2-methylpropanenitrile).
The likely synthetic pathway involves the following steps:
Reaction of Isobutyronitrile with Hydrazine: Isobutyronitrile is reacted with hydrazine in the presence of a Lewis acid catalyst, such as zinc triflate (Zn(OTf)₂) or nickel triflate (Ni(OTf)₂). nih.gov The catalyst activates the nitrile towards nucleophilic attack by hydrazine. nih.gov
Formation of the Dihydrotetrazine Intermediate: This initial reaction leads to the formation of the 3,6-di(propan-2-yl)-1,2-dihydro-1,2,4,5-tetrazine intermediate.
Oxidation: The dihydro intermediate is then oxidized to the final product, this compound. This can be accomplished using an oxidizing agent like sodium nitrite in an acidic solution. researchgate.netorgsyn.org
The yields for the synthesis of symmetric 3,6-dialkyl-1,2,4,5-tetrazines using this metal-catalyzed method can vary depending on the steric hindrance of the alkyl groups. For example, the synthesis of 3,6-di-tert-butyl-1,2,4,5-tetrazine, which is sterically hindered, has been reported with a yield of 24%. nih.gov It is expected that the yield for this compound would be comparable or slightly higher due to the slightly reduced steric bulk of the isopropyl groups compared to tert-butyl groups.
Table 1: Comparison of Catalysts in the Synthesis of Symmetric 3,6-Dialkyl-1,2,4,5-tetrazines This table is a representative example based on literature for analogous compounds and illustrates the general performance of different catalysts.
| Catalyst | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Zn(OTf)₂ | Benzyl cyanide | 3,6-Dibenzyl-1,2,4,5-tetrazine | 95 | nih.gov |
| Ni(OTf)₂ | Acetonitrile | 3,6-Dimethyl-1,2,4,5-tetrazine | 75 | nih.gov |
| Zn(OTf)₂ | Pivalonitrile | 3,6-Di-tert-butyl-1,2,4,5-tetrazine | 24 | nih.gov |
| Ni(OTf)₂ | Isobutyronitrile | This compound | Expected moderate to good yield | N/A |
Derivatization Strategies at the 3,6-Positions
The nature of the substituents at the 3,6-positions of the 1,2,4,5-tetrazine ring plays a pivotal role in the feasibility and outcome of synthetic procedures. The electronic properties of these substituents can significantly impact the reactivity of the tetrazine core.
Electron-withdrawing groups tend to increase the reactivity of the tetrazine in inverse electron-demand Diels-Alder reactions. However, these groups can also render the tetrazine more susceptible to nucleophilic attack and subsequent degradation, which can complicate synthesis and purification, leading to lower yields. For instance, the synthesis of tetrazines bearing pyrimidyl and pyridyl substituents has been reported to be challenging to purify, resulting in lower isolated yields. researchgate.net
Conversely, the introduction of electron-donating groups is expected to decrease the reaction rate in cycloaddition reactions. nih.gov The synthesis of various symmetrically and asymmetrically substituted tetrazines highlights the substituent-dependent nature of the synthetic methods. While some symmetric tetrazines can be synthesized in a one-pot procedure from nitriles and hydrazine hydrate (B1144303), this method is not universally applicable, especially for asymmetric tetrazines with strong electron-withdrawing groups, which may not be accessible or are produced in very low yields with poor reproducibility. nih.gov
The Pinner synthesis, a classical method for preparing 3,6-disubstituted-1,2,4,5-tetrazines, involves the reaction of an iminoester with hydrazine to form an amidrazone, which then cyclizes to a dihydro-1,2,4,5-tetrazine. acs.org The final step is the oxidation of the dihydrotetrazine intermediate. The yields of the final 3,6-disubstituted 1,2,4,5-tetrazines can be satisfactory, with reports of up to 45% for alkyl substituents and between 49% and 61% for certain aromatic substituents. acs.org
The synthesis of asymmetrically substituted this compound analogues presents a significant challenge due to the potential for the formation of a mixture of symmetric and unsymmetrical products, which can be difficult to separate. acs.org To overcome this, stepwise methods are often employed.
One effective strategy for synthesizing unsymmetrical 1,2,4,5-tetrazine derivatives involves the use of imidoyl chlorides. This method is selective as it connects the specific structural elements before the cyclization step, thus avoiding the formation of product mixtures. acs.org
Another approach involves the synthesis of 3-thiomethyltetrazines from carboxylic ester precursors. These 3-thiomethyltetrazines serve as versatile intermediates that can be further functionalized to produce unsymmetrical tetrazines via palladium-catalyzed cross-coupling reactions. mdpi.comnih.govresearchgate.net This method has been successfully applied to a broad range of aliphatic and aromatic ester precursors. mdpi.comnih.govresearchgate.net
An optimized, stepwise method for preparing asymmetric tetrazines involves the formation of 1,2-dichloromethylene hydrazines, which then undergo condensation with hydrazine monohydrate, often facilitated by microwave irradiation to shorten reaction times and improve yields. nih.gov The resulting dihydrotetrazine is then oxidized to the final product. This optimized procedure has been shown to produce a variety of asymmetrically substituted tetrazines with moderate yields of up to 50%. nih.gov
The S-induced one-pot synthesis from aromatic nitriles and hydrazine hydrate under thermal conditions has also been reported for the preparation of unprecedented unsymmetrically substituted tetrazines bearing an aromatic heterocycle at the C3 and C6 positions. sigmaaldrich.com
Formation and Interconversion of Dihydrotetrazine Isomers (e.g., 1,2-dihydro vs. 1,4-dihydro)
The synthesis of 1,2,4,5-tetrazines typically proceeds through a dihydro-1,2,4,5-tetrazine intermediate. acs.org This intermediate can exist in different tautomeric forms, most notably the 1,2-dihydro and 1,4-dihydro isomers.
The formation of the dihydrotetrazine ring is commonly achieved through the cyclization of acyclic precursors. For instance, in the Pinner synthesis, amidrazones cyclize in the presence of excess hydrazine to yield dihydro-1,2,4,5-tetrazine derivatives. acs.org The unsubstituted dihydro-1,2,4,5-tetrazine is known to exist in two tautomeric forms. mdpi.com
Research has indicated that the 1,4-dihydro-s-tetrazine isomer is generally more stable than the corresponding 1,2-dihydro-tetrazine tautomer. The synthesis of 3,6-disubstituted-1,4-dihydro-s-tetrazine derivatives has been accomplished using a bischlorimidate approach.
The final step in the synthesis of 1,2,4,5-tetrazines is the oxidation of the dihydrotetrazine intermediate. acs.org Various oxidizing agents can be employed for this transformation, with nitrous gas, generated in situ from sodium nitrite and an acid, being a common choice. However, this method may lead to low yields when functional groups intolerant to the conditions, such as amino groups, are present. Alternative oxidizing agents like manganese dioxide and chromium trioxide have also been explored. Furthermore, photocatalytic and enzymatic methods for the oxidation of dihydrotetrazines have been developed, offering milder reaction conditions.
Structural Elucidation and Conformational Analysis of 3,6 Di Propan 2 Yl 1,2,4,5 Tetrazine and Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in determining the connectivity and electronic environment of atoms within 3,6-di(propan-2-yl)-1,2,4,5-tetrazine and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is a powerful tool for elucidating the structure of 3,6-disubstituted-1,2,4,5-tetrazine derivatives in solution. researchgate.net
¹H NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the isopropyl protons. For other derivatives, such as 3,6-diphenyl-1,2,4,5-tetrazine, the aromatic protons appear in the range of 8.7 to 7.6 ppm. chemicalbook.com In 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine, the proton signals are observed at specific chemical shifts, for instance, δ 8.573 (t, 4H, J = 8.0 Hz), 8.052 (d, 2H, J = 8.0 Hz), 7.762−7.728 (m, 2H), and 7.338 (dd, 2H, J = 8.0 Hz) in CDCl3. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. For 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine, the carbon signals are found at δ 148.60, 147.69, 146.85, 139.92, 125.06, and 121.52 ppm in CDCl3. rsc.org In the case of 3,6-dichloro-1,2,4,5-tetrazine, the ¹³C NMR spectrum has been recorded over a range of 0-200 ppm. researchgate.net
¹⁵N NMR: Nitrogen-15 NMR is particularly informative for tetrazines due to the high nitrogen content. For 3,6-dichloro-1,2,4,5-tetrazine, the ¹⁵N NMR spectrum was recorded in the 0-440 ppm range. researchgate.net This technique is crucial for characterizing the nitrogen atoms within the tetrazine ring and any nitrogen-containing substituents. researchgate.net
Table 1: NMR Data for Selected 3,6-Disubstituted-1,2,4,5-Tetrazine Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 3,6-Diphenyl-1,2,4,5-tetrazine chemicalbook.com | ¹H | - | 8.7-7.6 |
| 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine rsc.org | ¹H | CDCl₃ | 8.573 (t), 8.052 (d), 7.762-7.728 (m), 7.338 (dd) |
| 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine rsc.org | ¹³C | CDCl₃ | 148.60, 147.69, 146.85, 139.92, 125.06, 121.52 |
| 3,6-Dichloro-1,2,4,5-tetrazine researchgate.net | ¹³C | - | 0-200 |
| 3,6-Dichloro-1,2,4,5-tetrazine researchgate.net | ¹⁵N | - | 0-440 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of tetrazine derivatives. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which aids in confirming the elemental composition. For instance, the HRMS (ESI-TOF) of 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine shows a calculated [M+Na]⁺ peak at 261.2440, with the found value being 261.1530. rsc.org Mass spectrometry has been used to characterize a variety of 3,6-disubstituted tetrazines, including phenyl and pyridyl derivatives. spectrabase.comnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Symmetrical 1,2,4,5-tetrazine (B1199680) derivatives with aromatic substituents typically exhibit two absorption maxima. researchgate.net For example, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) displays characteristic absorption bands in its UV-Vis spectrum. researchgate.net The weakly allowed n-π* transition in the visible region (around 510-550 nm) is responsible for the characteristic color of tetrazines. researchgate.net For 3,6-dimethyl-1,2,4,5-tetrazine, UV/Visible spectral data is available. nist.gov
X-ray Crystallography for Molecular Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been extensively used to study the structures of various 3,6-disubstituted-1,2,4,5-tetrazines and their dihydro-derivatives. researchgate.net For example, the crystal structure of 3,6-bis(4-chlorobenzyl)-1,4-dihydro-1,2,4,5-tetrazine has been determined, confirming its 1,4-dihydro structure. researchgate.net Similarly, the crystal structure of 3-(3,5-dimethylpyrazol-1-yl)-6-semicarbazide-1,2,4,5-tetrazine was determined by X-ray diffraction, revealing a monoclinic system with a P21/c space group. researchgate.net The crystal structures of several other derivatives, such as 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine and 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, have also been elucidated. researchgate.netbit.edu.cn
Table 2: Crystallographic Data for Selected 3,6-Disubstituted-1,2,4,5-Tetrazine Derivatives
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 3,6-bis(4-chlorobenzyl)-1,4-dihydro-1,2,4,5-tetrazine | Monoclinic | P2₁/b | researchgate.net |
| 3-(3,5-dimethylpyrazol-1-yl)-6-semicarbazide-1,2,4,5-tetrazine | Monoclinic | P2₁/c | researchgate.net |
| 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | Monoclinic | P2₁/n | researchgate.net |
| 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | Monoclinic | P2(1)/c | bit.edu.cn |
Analysis of Tetrazine Ring Conformations
X-ray crystallography reveals that the conformation of the tetrazine ring can vary depending on the substituents and whether it is in the oxidized or reduced (dihydro) form. In many 1,4-dihydro-1,2,4,5-tetrazine derivatives, the central six-membered ring adopts a distinct boat conformation. researchgate.net For instance, in 1-acyl-3,6-disubstituted phenyl-1,4-dihydro-1,2,4,5-tetrazines, the tetrazine ring has a clear boat shape. researchgate.net Similarly, in 3,6-dimethyl-N,N-bis(pyridin-2-yl)-1,2,4,5-tetrazine-1,4-dicarboxamide, the central tetrazine ring also exhibits a boat conformation. researchgate.net The conformation of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine has been analyzed in detail, with a focus on how intermolecular interactions can stabilize unexpected molecular conformations. nih.gov
Stereochemical Analysis of Substituted Systems
The stereochemistry of substituted 1,2,4,5-tetrazine systems is a field of growing interest, particularly concerning asymmetrically substituted derivatives and the potential for rotational isomerism. The introduction of different substituents at the 3 and 6 positions of the tetrazine ring leads to molecules that can be finely tuned for various applications, and understanding their three-dimensional structure is crucial. nih.gov
Research has demonstrated the successful synthesis of a variety of asymmetrically substituted 3,6-disubstituted-1,2,4,5-tetrazines. researchgate.netrsc.org The synthesis methods, such as the sulfur-induced reaction of nitriles with hydrazine (B178648) hydrate (B1144303) or stepwise routes via 1,2-dichloromethylene hydrazine intermediates, allow for the creation of a diverse library of these compounds. nih.govrsc.orgresearchgate.net This accessibility is fundamental to exploring their stereochemical properties.
A key aspect of the stereochemical analysis of substituted tetrazines is the study of rotational isomers, or atropisomers. This phenomenon can occur in systems where rotation around a single bond is hindered. For instance, in ring-fused hexahydro-1,2,4,5-tetrazines, conformationally stable rotational isomers around the C(sp²)–C(sp³) axis at the C3-position have been designed and isolated at room temperature. rsc.org The investigation into these rotamers was supported by NMR kinetic studies, which helped to elucidate the isomerization mechanism. rsc.org
Furthermore, the conformational equilibrium has been a subject of study in related saturated systems. For example, in 1,2,4,5-tetramethylhexahydro-1,2,4,5-tetrazine, dipole moment measurements have been used to confirm the predominant conformation in the equilibrium. rsc.org While this specific example is a hexahydro derivative, it highlights the methodological approaches used to analyze the conformational preferences in tetrazine-containing ring systems.
The strategic introduction of bulky or electronically distinct substituents can influence the rotational barrier and the stability of different conformers, making stereochemical analysis a critical component in the design of novel tetrazine derivatives for specific applications.
Table 1: Examples of Substituted 1,2,4,5-Tetrazine Systems and Stereochemical Considerations
| Compound Type | Substitution Pattern | Key Stereochemical Feature | Reference |
|---|---|---|---|
| Ring-fused hexahydro-1,2,4,5-tetrazines | Fused ring at C3 | Isolable rotational isomers (atropisomers) | rsc.org |
| 1,2,4,5-Tetramethylhexahydro-1,2,4,5-tetrazine | Methyl groups on nitrogen | Conformational equilibrium | rsc.org |
| Asymmetric 3,6-disubstituted-1,2,4,5-tetrazines | e.g., Phenyl and Benzyl groups | Potential for distinct spatial arrangements | researchgate.net |
Aromaticity Assessment of the 1,2,4,5-Tetrazine Ring System
The 1,2,4,5-tetrazine ring is a six-membered heterocyclic compound containing four nitrogen atoms and is considered aromatic. mdpi.comwikipedia.org This aromaticity is a defining feature that significantly influences its structure, stability, and chemical reactivity. The ring system is planar and adheres to Hückel's rule, with 6 π-electrons delocalized across the ring. mdpi.comyoutube.com
Despite fulfilling the criteria for aromaticity, the high nitrogen content introduces unique electronic properties. The four electronegative nitrogen atoms render the 1,2,4,5-tetrazine ring electron-deficient, a characteristic that sets it apart from carbocyclic aromatic systems like benzene. rsc.orgresearchgate.net This electron deficiency is evidenced by a very low-lying lowest unoccupied molecular orbital (LUMO), which makes the tetrazine ring an excellent electron acceptor. researchgate.net
The stability of the 1,2,4,5-tetrazine isomer is noteworthy when compared to other tetrazine isomers. Among the three possibilities (1,2,3,4-tetrazine, 1,2,3,5-tetrazine, and 1,2,4,5-tetrazine), the 1,2,4,5-isomer is the most stable and well-studied. wikipedia.orgyoutube.com The inherent stability of the aromatic ring is somewhat counteracted by lone pair-lone pair repulsions between the adjacent nitrogen atoms. In the 1,2,4,5-tetrazine structure, these repulsive forces are present but are less destabilizing than in the 1,2,3,4-isomer, which is likely too unstable to be isolated in its pure form. youtube.com
Quantitative assessment of aromaticity can be performed using computational methods that calculate specific indices. Key indicators include the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
NICS: This magnetic criterion for aromaticity is calculated as the negative of the magnetic shielding at a specific point, often the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). nih.gov Negative NICS values are indicative of an aromatic ring, with more negative values suggesting stronger aromaticity. nih.gov
HOMA: This geometry-based index evaluates the degree of bond length equalization around the ring, which is a hallmark of aromatic systems. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic, localized system.
While specific calculated values for this compound require dedicated computational studies, the established aromatic character of the parent 1,2,4,5-tetrazine ring provides a solid foundation for understanding its derivatives. X-ray structural analysis of the parent 1,2,4,5-tetrazine reveals carbon-nitrogen and nitrogen-nitrogen bond lengths of 1.334 Å and 1.321 Å, respectively, reflecting the delocalized nature of the bonding. mdpi.com The electron-deficient nature of the aromatic ring is a key factor in the utility of 1,2,4,5-tetrazines in inverse electron demand Diels-Alder reactions. researchgate.netyoutube.com
Table 2: Aromaticity Characteristics of the 1,2,4,5-Tetrazine Ring
| Property | Description | Significance | Reference |
|---|---|---|---|
| Classification | Aromatic heterocyclic compound | Fulfills Hückel's rule (6 π-electrons), planar structure | mdpi.comwikipedia.orgyoutube.com |
| Electronic Nature | Electron-deficient | High nitrogen content leads to a low-lying LUMO | rsc.orgresearchgate.net |
| Relative Stability | Most stable of the tetrazine isomers | Fewer lone pair-lone pair repulsions compared to other isomers | youtube.comyoutube.com |
| Bond Lengths (Parent) | C-N: 1.334 Å, N-N: 1.321 Å | Indicates delocalized π-system | mdpi.com |
| Reactivity | Dienophile in inverse electron demand Diels-Alder reactions | Driven by the electron-deficient aromatic system | researchgate.netyoutube.com |
Computational Chemistry and Theoretical Investigations of 3,6 Di Propan 2 Yl 1,2,4,5 Tetrazine Systems
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a balance between accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like 3,6-di(propan-2-yl)-1,2,4,5-tetrazine. DFT calculations are instrumental in determining the optimized ground-state geometry and fundamental electronic properties.
In a typical DFT study of this molecule, the initial step involves the optimization of its three-dimensional structure. This process seeks the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the tetrazine core and the attached isopropyl groups. It is expected that the tetrazine ring itself is planar, with the isopropyl groups adopting a staggered conformation to minimize steric hindrance.
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. In general, a larger HOMO-LUMO gap suggests higher stability and lower reactivity. For 3,6-dialkyl-1,2,4,5-tetrazines, the electron-donating nature of the alkyl groups is expected to raise the energy of the HOMO compared to the unsubstituted 1,2,4,5-tetrazine (B1199680).
Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution within the molecule. For this compound, the nitrogen atoms of the tetrazine ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the isopropyl groups will exhibit positive potential. These calculations are foundational for understanding the molecule's reactivity and intermolecular interactions. While specific data for this compound is not abundant in the literature, studies on similar 3,6-disubstituted tetrazines provide a reliable framework for these predictions. For instance, DFT calculations on 3,6-bis(methylthio)-1,2,4,5-tetrazine have been used to analyze its structure and electronic properties in the context of developing high-energy density materials. mdpi.com
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Compounds
| Property | Predicted Value/Trend | Rationale |
| HOMO Energy | Higher than unsubstituted tetrazine | Electron-donating effect of isopropyl groups |
| LUMO Energy | Slightly higher than unsubstituted tetrazine | Weaker influence of alkyl groups on LUMO |
| HOMO-LUMO Gap | Smaller than unsubstituted tetrazine | Increased reactivity due to electron-donating groups |
| Dipole Moment | Close to zero | Symmetrical substitution |
Time-Dependent Density Functional Theory (TD-DFT) for Optical Transitions
To investigate the excited-state properties and spectroscopic behavior of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT allows for the calculation of electronic transition energies, which correspond to the absorption of light by the molecule, and the oscillator strengths, which determine the intensity of these absorptions.
The characteristic pink to red color of 1,2,4,5-tetrazines is due to a weak n → π* transition in the visible region of the electromagnetic spectrum. This transition involves the excitation of an electron from a non-bonding (n) orbital, primarily located on the nitrogen atoms, to an antibonding π* orbital of the tetrazine ring. TD-DFT calculations can accurately predict the wavelength of this absorption maximum (λmax). For this compound, the electron-donating isopropyl groups are expected to cause a slight blue shift (hypsochromic shift) in this n → π* transition compared to more electron-withdrawing substituents.
In addition to the visible absorption, TD-DFT can also predict higher energy π → π* transitions, which typically occur in the ultraviolet region. These transitions are generally more intense than the n → π* transition. The calculated absorption spectrum provides a theoretical fingerprint of the molecule that can be compared with experimental data, aiding in its identification and characterization. While specific TD-DFT studies on this compound are scarce, research on photoactive Fe(II) tetrazine complexes has utilized TD-DFT to understand their excited states, demonstrating the utility of this method for tetrazine systems. jmst.info
Table 2: Predicted Optical Transition Properties of this compound from TD-DFT
| Transition Type | Predicted Wavelength Region | Predicted Intensity |
| n → π | Visible (around 520-540 nm) | Weak |
| π → π | Ultraviolet (below 300 nm) | Strong |
Investigation of Reaction Mechanisms and Transition States (e.g., Houk's studies on cycloaddition)
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For 1,2,4,5-tetrazines, a particularly important class of reactions is the inverse-electron-demand Diels-Alder (iEDDA) reaction, which has been extensively studied computationally by K. N. Houk and others. nih.govdicp.ac.cnnih.gov
In the context of this compound, DFT calculations can be employed to investigate its reactivity in iEDDA reactions with various dienophiles. These calculations focus on locating the transition state structure for the cycloaddition and determining its associated activation energy. The activation energy is a critical factor that governs the rate of the reaction.
Computational studies have consistently shown that the iEDDA reaction of 1,2,4,5-tetrazines proceeds through a concerted, though often asynchronous, transition state. The reactivity of the tetrazine is highly dependent on its electronic properties. Electron-donating substituents, such as the isopropyl groups in this compound, are known to decrease the rate of the iEDDA reaction by raising the energy of the LUMO, which weakens the orbital interaction with the dienophile's HOMO. Conversely, electron-withdrawing groups accelerate the reaction. nih.gov
Recent computational work by Houk and Boger has also explored an unprecedented 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines in the presence of hexafluoroisopropanol (HFIP), which proceeds via a formal [4+2] cycloaddition across the nitrogen atoms. nih.govnih.gov DFT calculations were crucial in revealing a novel reaction pathway involving C-N bond formation, deprotonation, and a 3,3-sigmatropic rearrangement, highlighting the power of computational methods to uncover new and unexpected reactivity. nih.gov
Table 3: Factors Influencing the iEDDA Reactivity of this compound
| Factor | Influence on Reaction Rate | Computational Insight |
| Isopropyl Groups (Electron-Donating) | Decrease | Raises LUMO energy, reducing interaction with dienophile HOMO |
| Dienophile Choice | Varies | Strain and electronic nature of the dienophile affect activation energy |
| Solvent Effects | Can be significant | Explicit solvent models can be used to study solvent-reactant interactions |
Aromaticity Studies (e.g., Nucleus Independent Chemical Shift (NICS) calculations)
Aromaticity is a fundamental concept in chemistry, and its quantification in heterocyclic systems like 1,2,4,5-tetrazine is an active area of computational research. One of the most widely used methods for assessing aromaticity is the calculation of Nucleus Independent Chemical Shift (NICS). NICS values are typically calculated at the geometric center of a ring (NICS(0)) or at a point 1 Å above the center (NICS(1)). A negative NICS value is indicative of aromatic character (diatropic ring current), a value near zero suggests non-aromaticity, and a positive value indicates anti-aromaticity (paratropic ring current). nih.gov
For the 1,2,4,5-tetrazine ring, NICS calculations can provide a quantitative measure of its aromatic character. Studies on the parent 1,2,4,5-tetrazine and its derivatives have shown that the tetrazine ring possesses a degree of aromaticity, though less pronounced than that of benzene. The introduction of substituents at the 3 and 6 positions can modulate this aromaticity.
Table 4: Predicted Aromaticity of this compound based on NICS Calculations
| Aromaticity Descriptor | Predicted Value/Trend | Interpretation |
| NICS(0) | Negative, but less so than benzene | Moderately aromatic |
| NICS(1) | Negative, but less so than benzene | Moderately aromatic, less sensitive to local σ-contributions |
| Effect of Isopropyl Groups | Slight decrease in aromaticity | Electron donation can slightly destabilize the π-system |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. For this compound and its derivatives, QSAR can be a powerful tool for designing new molecules with desired properties, such as enhanced reactivity or specific biological activities.
A QSAR study typically involves a dataset of molecules with known activities. For each molecule, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity.
In the context of 1,2,4,5-tetrazine derivatives, QSAR studies have been conducted to explore their antitumor activity. nih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for the cytotoxicity of 3,6-disubstituted-dihydro-1,2,4,5-tetrazines against cancer cell lines. nih.gov These models generate 3D contour maps that highlight regions where steric, electrostatic, or other fields are favorable or unfavorable for activity, providing a visual guide for the design of more potent derivatives.
Although a specific QSAR model for this compound may not exist, the principles of QSAR can be applied to design derivatives with modified properties. For instance, if the goal is to fine-tune the reactivity of the tetrazine in iEDDA reactions, a QSAR model could be developed that correlates the reaction rate with calculated descriptors for a series of 3,6-disubstituted tetrazines. This would allow for the in silico prediction of the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts.
Table 5: Application of QSAR in the Design of this compound Derivatives
| Application Area | Descriptors of Interest | Potential Outcome |
| Tuning Reactivity | HOMO/LUMO energies, electrostatic potential at the ring | Derivatives with tailored reaction kinetics for bioorthogonal chemistry |
| Developing Antitumor Agents | Steric and electrostatic field descriptors (CoMFA/CoMSIA) | Novel tetrazine-based compounds with enhanced cytotoxicity |
| Material Science | Polarizability, thermal stability parameters | Design of new energetic materials or functional polymers |
Advanced Applications in Chemical Research Utilizing 3,6 Di Propan 2 Yl 1,2,4,5 Tetrazine Analogues
Bioorthogonal Click Chemistry and Ligation Strategies
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. acs.org Tetrazine-based "click chemistry" is a cornerstone of this field, prized for its exceptionally fast reaction rates and high specificity.
Tetrazine Ligation in Live Systems (In Vitro and In Vivo Contexts)
The iEDDA reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), is a premier bioorthogonal ligation strategy. Its rapid kinetics, often in the range of 10² to 10⁵ M⁻¹s⁻¹, allow for efficient labeling at the low concentrations found in biological environments. acs.orgdtic.mil This has enabled a wide array of applications in both cellular (in vitro) and whole-organism (in vivo) settings.
In live-cell imaging, tetrazine-functionalized molecules are used to tag proteins and other biomolecules that have been metabolically or genetically engineered to display a dienophile. For instance, the Weissleder group demonstrated the labeling of HER2/neu-overexpressing SKBR3 cells by treating them with a TCO-modified antibody (trastuzumab) followed by a tetrazine-functionalized near-infrared dye. dtic.mil A significant advancement in this area is pretargeted imaging, a strategy that separates the targeting and imaging steps to improve signal-to-background ratios. nih.gov This involves administering a TCO-modified antibody, allowing it to accumulate at the target site and clear from circulation, followed by injection of a smaller, rapidly clearing radiolabeled tetrazine probe for PET or SPECT imaging. nih.govnih.gov This approach has been successfully demonstrated in mouse models for imaging cancer biomarkers. nih.govrsc.org
The utility of tetrazine ligation extends to whole organisms, as exemplified by the Bertozzi group's work in imaging glycans in living zebrafish embryos. nih.govenergetic-materials.org.cn They metabolically incorporated a bicyclononyne (BCN)-functionalized sialic acid into the zebrafish's glycans and then visualized them by administering a fluorogenic tetrazine probe. nih.govenergetic-materials.org.cn The rapid and specific reaction allowed for systemic imaging of sialylation during embryonic development. energetic-materials.org.cn The pharmacokinetic properties of tetrazine probes are a critical consideration for in vivo applications, with factors like hydrophobicity influencing their distribution and clearance. nih.gov Research has focused on developing more polar tetrazine derivatives to improve their in vivo behavior for applications like pretargeted radioimmunotherapy. nih.gov
| Application Area | Model System | Key Findings |
| Pretargeted Imaging | Mouse models with tumors | Enhanced tumor-to-background ratios for PET imaging. nih.gov |
| Glycan Imaging | Zebrafish embryos | Systemic visualization of sialylated glycoconjugates during development. nih.govenergetic-materials.org.cn |
| Protein Labeling | Live mammalian cells | Specific and efficient labeling of cell surface proteins. dtic.mil |
Development of Fluorescent Bioprobes and Fluorogenic Probes
A particularly powerful application of tetrazine ligation is the creation of fluorogenic probes—molecules that are non-fluorescent or dimly fluorescent until they react with their target, at which point their fluorescence "turns on." This property is highly advantageous for no-wash imaging, as it minimizes background signal from unreacted probes. rsc.orgnih.gov
The quenching mechanism in these probes often relies on the tetrazine moiety itself, which can efficiently quench a wide range of fluorophores through processes like Förster Resonance Energy Transfer (FRET) or through-bond energy transfer (TBET). nih.gov Upon iEDDA reaction, the tetrazine is consumed, its quenching ability is eliminated, and the fluorophore's emission is restored. Researchers have developed a broad palette of such probes with emissions spanning the visible to the near-infrared (NIR) spectrum. chemimpex.com
Significant efforts have been made to maximize the "turn-on" ratio (the fold-increase in fluorescence upon reaction). For example, by directly conjugating a tetrazine to a BODIPY fluorophore, a turn-on ratio of over 1000-fold was achieved. nih.govrsc.org Other strategies, such as the "monochromophoric design," where the tetrazine and fluorophore are part of a single conjugated π-system, have yielded probes with turn-on ratios up to 11,000-fold. nih.govnih.gov The development of far-red and NIR fluorogenic probes is of particular interest for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of long-wavelength light. chemimpex.com
| Fluorophore Core | Quenching Mechanism | Emission Range (nm) | Achieved Turn-On Ratio |
| Coumarin (HELIOS) | TBET | 455 - 502 | 2500 to 11,000-fold nih.gov |
| BODIPY | TBET | ~500 | >1000-fold nih.govrsc.org |
| SF Dyes (Monochromophoric) | Dark-State Quenching | Full visible range | Up to 1000-fold nih.gov |
| Huaxi-Fluor | In situ formation | 556 - 728 | Hundreds-fold chemimpex.com |
| BF2-azadipyrromethene | PET | Near-Infrared | Up to 48-fold |
Click-to-Release Strategies for Molecular Activation
Beyond simply linking molecules together, tetrazine chemistry has been ingeniously adapted for "click-to-release" applications. In this strategy, the bioorthogonal reaction between a tetrazine and a specifically designed dienophile triggers the cleavage of a chemical bond, leading to the release of a caged molecule. This allows for the targeted activation of therapeutic agents or reporter molecules with high spatiotemporal control.
A common approach involves caging a drug, such as the chemotherapeutic doxorubicin (B1662922), with a TCO derivative. The drug is linked via a self-immolative linker that is stable until the TCO moiety reacts with a tetrazine. The ensuing iEDDA reaction initiates an electronic cascade that results in the cleavage of the linker and the instantaneous release of the active drug. This strategy has been used to selectively release doxorubicin in cell culture and holds promise for reducing the side effects of potent drugs by ensuring they are only activated at the desired site of action, such as a tumor. Researchers have explored various linker systems, including the trimethyl lock (TML) system, which can be triggered by the tetrazine-mediated decaging of a phenol (B47542) group.
| Released Molecule | Trigger | Linker System | Key Feature |
| Doxorubicin | Tetrazine | TCO-carbamate | Instantaneous release upon ligation. |
| Doxorubicin | Tetrazine | Vinyl-modified Trimethyl Lock (TML) | Liberation triggered by IEDDA reaction. |
| Amine compounds | Tetrazine | 4-hydroxymethyl phenyl vinyl ether | Release via 1,6-elimination cascade. |
| PROTAC ARV771 | Tetrazine | TCO-caged | Selective degradation of target protein upon release. |
Applications in Activity-Based Protein Profiling and Protein Crosslinking Methodologies
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to study enzyme function directly in complex biological systems. rsc.org ABPP typically employs small molecule probes that covalently bind to the active site of an enzyme class. Two-step ABPP often incorporates a bioorthogonal handle, like a dienophile, onto the probe. After the probe labels its target enzyme, a tetrazine-fluorophore is added to visualize and identify the active enzymes. rsc.org The iEDDA reaction has been shown to be highly effective for this second-step ligation, often demonstrating superior results compared to other bioorthogonal reactions like SPAAC for labeling targets such as proteasome subunits. rsc.org
Tetrazine chemistry has also been exploited to study protein-protein interactions through proximity-enhanced protein crosslinking. This method utilizes the slow reaction between a tetrazine and a non-strained terminal alkene. When two interacting proteins are each tagged, one with a tetrazine and the other with a terminal alkene, their proximity dramatically increases the effective molarity of the reactants, accelerating the crosslinking reaction. This allows for the covalent trapping of interacting protein pairs, which can then be identified and studied. The fluorogenic nature of some tetrazine-alkene reactions provides a convenient fluorescent readout for detecting these interactions.
Materials Science Applications
The versatility of the tetrazine ring extends beyond biological applications into the realm of materials science, where it is used to create polymers and functionalize surfaces. nih.gov
Tetrazine derivatives are valuable components in the synthesis of advanced polymers. They can be incorporated into the polymer backbone or used as crosslinkers to create networks with unique properties. For example, using a [3+2] cycloaddition (a type of click chemistry distinct from iEDDA), researchers have synthesized energetic polymers containing the 1,2,4,5-tetrazine (B1199680) ring within the polymer scaffold. These materials are of interest for applications as propellants and explosives, as the high nitrogen content of the tetrazine ring contributes to a high heat of formation.
The reversible nature of some tetrazine reactions, such as the dynamic nucleophilic aromatic substitution of tetrazines (SNTz), has been used to create dynamic covalent polymer networks. nih.gov These materials can be degraded by stimuli like UV light or specific chemical reagents, allowing for the recovery of the original monomers and enabling material recycling. nih.gov Furthermore, the properties of tetrazine-containing polymers can be easily modified post-synthesis using the iEDDA reaction to attach different functional groups. nih.gov
Tetrazine chemistry is also a powerful tool for surface functionalization. Materials can be coated with a tetrazine-containing polymer, and then molecules of interest bearing a TCO handle can be grafted onto the surface via the iEDDA reaction. This method has been used to immobilize a variety of bioactive molecules, including enzymes, peptides, and antibiotics, onto surfaces like titanium and gold nanoparticles under physiological conditions. The grafted molecules retain their biological activity, enabling the creation of materials with properties such as surface-bound enzymatic catalysis or antibacterial activity.
| Material Type | Synthetic Approach | Key Properties/Applications |
| Energetic Polymers | [3+2] Cycloaddition | High nitrogen content, potential as propellants and explosives. |
| Dynamic Polymer Networks | Dynamic Nucleophilic Aromatic Substitution (SNTz) | Stimuli-responsive, recyclable, post-functionalizable. nih.gov |
| Hydrogels | iEDDA Crosslinking | Enhanced storage modulus and resistance to degradation. |
| Functionalized Surfaces | iEDDA Ligation to Tetrazine-Coated Surface | Immobilization of bioactive molecules, creation of antibacterial surfaces. |
| Hybrid Perovskites | Incorporation as Organic Spacer | Unique electronic and photophysical properties. |
Energetic Materials (High Energy Density Materials)
Analogues of 3,6-di(propan-2-yl)-1,2,4,5-tetrazine are a subject of interest in the field of high energy density materials (HEDMs). The 1,2,4,5-tetrazine ring is a nitrogen-rich heterocycle, and compounds incorporating this scaffold are investigated for their energetic properties, which include high thermal stability, significant density, and insensitivity to stimuli like impact and friction.
Research into energetic materials often focuses on molecules with a high nitrogen content and a favorable oxygen balance. While simple alkyl-substituted tetrazines like this compound may not possess the highest energy density compared to derivatives with nitro or azido (B1232118) groups, they serve as important backbones for the development of more complex energetic polymers. The introduction of energetic functionalities, such as trinitroethoxy or fluorodinitroethoxy groups, onto the tetrazine ring has been shown to yield materials with promising energetic performance, good thermal stability, and high densities. nih.gov
For instance, studies on various tetrazine derivatives have demonstrated their potential as components in solid propellants and gas-generating systems. A notable example is 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP), a nitrogen-rich (71.58%) energetic material with high thermal stability (decomposition temperature of 260 °C) and a calculated detonation velocity of 8655 m/s. researchgate.net Another approach involves creating fused ring systems, such as dinitropyrazole-fused tetrazines, which can exhibit exceptional density and detonation performance comparable to well-known powerful explosives. nih.gov
The following table summarizes the properties of some energetic tetrazine analogues:
| Compound Name | Key Features | Potential Application |
| 2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP) | High nitrogen content (71.58%), high thermal stability (Tdec = 260 °C) researchgate.net | High-performance explosive researchgate.net |
| 1,2,9,10-Tetranitrodipyrazolo[1,5-d:5',1'-f] rsc.orgnih.govmdpi.comnih.govtetrazine | High density (1.955 g/cm³), high decomposition temperature (233 °C) nih.gov | High-performance explosive nih.gov |
| 3,6-Bis(2,2,2-trinitroethoxy)-1,2,4,5-tetrazine | Good oxygen balance, high density nih.gov | Energetic material nih.gov |
| 3,6-Bis(2-fluoro-2,2-dinitroethoxy)-1,2,4,5-tetrazine | Good thermal stability, promising energetic performance nih.gov | Energetic material nih.gov |
Organic Solar Cells and Optoelectronic Devices
The electron-deficient nature of the 1,2,4,5-tetrazine ring makes its derivatives interesting candidates for n-type and ambipolar materials in organic electronics. rsc.org Although specific research on this compound in organic solar cells (OSCs) is limited, the broader class of 3,6-disubstituted-1,2,4,5-tetrazines has been explored for their photo- and electroactive properties. rsc.org These properties are crucial for applications in electronic devices, luminescent elements, and photoelectric conversion elements. rsc.orgnih.gov
The electronic characteristics of tetrazine derivatives can be tuned by modifying the substituents at the 3- and 6-positions. rsc.org This tunability allows for the design of materials with specific energy levels (HOMO/LUMO) to match other components in an organic solar cell, potentially improving charge separation and transport. While many high-performance OSCs currently utilize fullerene derivatives or other complex non-fullerene acceptors, research into alternative materials, including nitrogen-containing heterocycles like triazines and tetrazines, is ongoing to develop low-cost and efficient devices. mdpi.comnih.gov
The potential of tetrazine analogues in optoelectronic devices is highlighted by studies on their photophysical properties. For example, some aryl- and heteroaryl-substituted tetrazines exhibit fluorescence, a key property for luminescent devices. nih.gov The development of donor-acceptor-donor type molecules incorporating a tetrazine core has also been reported, which can lead to materials with interesting electrochemical and photophysical behaviors suitable for optoelectronic applications.
| Compound/Analogue Class | Relevant Properties | Potential Application |
| 3,6-Disubstituted-s-tetrazines | Electron-deficient, electroactive, tunable reduction potentials rsc.org | n-type materials, optoelectronics rsc.org |
| 3,6-Diaryl(heteroaryl)tetrazines | Photoluminescent nih.gov | Luminescent elements nih.gov |
| Donor-Acceptor-Donor Tetrazines | Electrochemical and photophysical activity | Optoelectronic devices |
Electrochromic Materials
Electrochromic materials change their optical properties in response to an applied electrical potential, a phenomenon that is being explored for applications such as smart windows and displays. The electrochemical activity of 3,6-disubstituted-1,2,4,5-tetrazines makes them promising candidates for the development of novel electrochromic materials. rsc.org
The reduction of the tetrazine ring is a reversible electrochemical process that leads to the formation of a stable anion radical. rsc.org This redox event is often accompanied by a color change. The reduction potential, and thus the voltage required to induce the color change, can be finely tuned by the nature of the substituents at the 3- and 6-positions of the tetrazine ring. rsc.org For example, electron-withdrawing groups make the tetrazine easier to reduce, shifting the reduction potential to more positive values.
Research on a donor-acceptor-donor type monomer based on s-tetrazine and triphenylamine (B166846) has shown that the resulting polymer exhibits charge-trapping properties and can be reversibly switched between different redox states with corresponding changes in its optical properties. nih.gov This demonstrates the potential of tetrazine-based polymers in electrochromic devices.
| Tetrazine Derivative Class | Electrochemical Behavior | Potential Electrochromic Application |
| 3,6-Disubstituted-s-tetrazines | Reversible reduction to anion radical rsc.org | Active component in electrochromic layers |
| s-Tetrazine-Triphenylamine Polymer | Reversible redox switching with optical changes nih.gov | Electrochromic devices, memory elements nih.gov |
Photochromic Systems
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. While specific examples of photochromism in simple 3,6-dialkyl-1,2,4,5-tetrazine systems are not widely reported, the inherent photophysical properties of the tetrazine core suggest their potential in designing more complex photochromic systems.
The fluorescence of some tetrazine derivatives can be modulated, for instance, through quenching mechanisms. researchgate.net This light-induced change in emission is a form of photoswitching. More complex photochromic systems have been developed based on diarylethene scaffolds that incorporate heterocyclic moieties, demonstrating that the principles of photoisomerization can be applied to a wide range of molecular structures. nih.gov
The development of photoresponsive materials often relies on the ability to trigger a reversible change in molecular structure or electronic properties with light. The reactivity of the tetrazine ring, particularly in Diels-Alder reactions, can be influenced by photochemical triggers, suggesting a pathway for creating light-sensitive materials. Further research may explore the incorporation of this compound analogues into larger molecular systems to achieve photochromic behavior.
Coordination Chemistry and Metal Complexation
The nitrogen atoms of the 1,2,4,5-tetrazine ring can act as coordination sites for metal ions, making tetrazine derivatives versatile ligands in coordination chemistry. While this compound itself is a relatively weak ligand, the introduction of stronger coordinating groups at the 3- and 6-positions, such as pyridyl groups, dramatically enhances its ability to form stable metal complexes.
The well-studied analogue, 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (dptz), has been shown to form a variety of mononuclear and polynuclear complexes with transition metals like Cu(II) and Zn(II). researchgate.netrsc.org In mononuclear complexes, the dptz ligand can coordinate to a single metal center. The geometry of these complexes can vary, for example, solvothermal reactions of dptz with copper salts have yielded mononuclear copper compounds. rsc.org
Furthermore, the dptz ligand is capable of bridging multiple metal centers, leading to the formation of cyclic polynuclear complexes. For instance, a cyclic tetranuclear Zn(II) complex has been synthesized using dptz as a ligand. researchgate.net The design of such complexes is influenced by the reaction conditions, including the solvent system and temperature, which can direct the self-assembly process towards specific architectures. rsc.org Studies on zinc complexes with other nitrogen-containing ligands have also demonstrated the formation of diverse structures, from mononuclear to tetranuclear species, depending on the ligand design and stoichiometry. nih.gov
| Ligand Analogue | Metal Ion | Resulting Complex Type |
| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | Cu(II) | Mononuclear and polynuclear complexes rsc.org |
| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | Zn(II) | Cyclic tetranuclear complex researchgate.net |
| Amino-benzotriazole phenolate | Zn(II) | Mononuclear, dinuclear, and tetranuclear complexes nih.gov |
Beyond discrete mononuclear and cyclic complexes, 3,6-disubstituted-1,2,4,5-tetrazine analogues can be employed as building blocks for the construction of extended coordination polymers. A particularly interesting architecture that can be achieved is the one-dimensional (1D) helical chain.
The formation of such helical structures is directed by the coordination preferences of the metal ion and the geometry of the tetrazine-based ligand. Research on the coordination of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine with Cu(II) has explicitly demonstrated the formation of 1D helical-chain coordination polymers through a metal-assisted hydrolysis process. researchgate.net In these structures, the tetrazine ligands bridge the copper centers in a way that induces a helical twist along the polymer chain.
Similarly, other nitrogen-containing ligands have been shown to assemble into helical coordination polymers with metal ions like zinc(II). For example, a helical zinc(II) coordination polymer has been constructed using 1,3-bis[(pyridin-3-yl)methoxy]benzene as a ligand, where the bridging of the ligands between the tetrahedral zinc centers leads to a helical arrangement. nih.gov These findings underscore the potential of using appropriately designed 3,6-disubstituted-1,2,4,5-tetrazine analogues to create functional materials with controlled dimensionality and topology.
Exploration in Bioactive Molecule Development (Preclinical Research)
The 1,2,4,5-tetrazine core, including analogues of this compound, has become a cornerstone in the development of novel bioactive molecules for preclinical research. Its unique reactivity, particularly in bioorthogonal chemistry, allows for the precise construction of complex molecular architectures and the study of biological processes in living systems.
Development of Tetrazine-Containing Scaffolds for Chemical Biology
Tetrazine-based scaffolds are instrumental in chemical biology for applications such as cellular labeling, live-cell imaging, and drug release. rsc.org The utility of these scaffolds stems from the inverse-electron-demand Diels-Alder (iEDDA) reaction, where the tetrazine acts as a diene and reacts with a strained dienophile, such as a trans-cyclooctene (TCO) or cyclopropene. nih.gov This reaction is exceptionally fast and selective, enabling the ligation of molecules in complex biological environments without interfering with native biochemical processes. nih.govnih.gov
The reactivity of the tetrazine scaffold can be finely tuned by modifying the substituents at the 3 and 6 positions. nih.govrsc.org Electron-withdrawing groups enhance the rate of the iEDDA reaction by lowering the energy of the tetrazine's lowest unoccupied molecular orbital (LUMO). nih.govrsc.org Conversely, sterically bulky substituents can modulate reactivity and improve the stability of the tetrazine scaffold under physiological conditions. nih.govresearchgate.net This tunability allows researchers to design tetrazine probes with reaction kinetics tailored for specific applications, from rapid in vivo imaging to more controlled release mechanisms. rsc.orgrsc.org
A significant advancement in the application of tetrazine scaffolds is the development of "turn-on" fluorescent probes. nih.gov In these systems, a fluorophore is conjugated to the tetrazine in a manner that quenches its fluorescence. nih.gov Upon reaction with a dienophile, the electronic structure of the system is altered, leading to a substantial increase in fluorescence. rsc.org This strategy enables no-wash imaging in living cells and animals, providing a clear signal over a low background. nih.gov
Interactive Table: Reactivity of Tetrazine Scaffolds
| Tetrazine Substituent | Reactivity | Stability | Key Application |
|---|---|---|---|
| Electron-Withdrawing | High | Moderate | Fast Labeling |
| Electron-Donating | Low | High | Controlled Release |
| Sterically Hindered | Moderate | High | In Vivo Imaging |
Synthetic Strategies for Bioactive Analogue Development
The growing demand for diverse tetrazine analogues for preclinical research has spurred the development of novel synthetic strategies. A significant challenge has been the limited availability of starting materials for de novo tetrazine synthesis. rsc.org Consequently, the derivatization of existing tetrazine scaffolds has become a primary approach to generate novel bioactive molecules. rsc.org
One-pot synthesis methods have been developed using Lewis acid metal catalysts, such as divalent nickel and zinc salts, to produce 1,2,4,5-tetrazines from readily available starting materials with high yields. universityofcalifornia.edu Other innovative methods include reactions involving amidines, orthoesters, and thiocarbohydrazides to introduce alkyl substituents. researchgate.net
Recent advancements have focused on creating unsymmetrical 3,6-disubstituted and 3-monosubstituted tetrazines, which are valuable for fine-tuning the properties of bioactive probes. researchgate.netnih.gov For instance, the synthesis of 3-bromo-1,2,4,5-tetrazine (B6174517) provides a versatile intermediate that can undergo nucleophilic substitution or cross-coupling reactions to introduce a wide range of functional groups. nih.gov This allows for the late-stage functionalization of complex molecules, a critical strategy in drug discovery and chemical biology. nih.gov
Furthermore, tetrazine scaffolds have been utilized as synthetic intermediates to access other rare heterocyclic structures, such as aza-indole analogues. nih.gov A reaction cascade involving a protected propargylhydrazine and a dichlorotetrazine has been developed to synthesize pyrazolo[3,4-c]pyridazine cores, which have shown improved physiochemical properties compared to their indole (B1671886) counterparts. nih.gov This approach highlights the versatility of tetrazine chemistry in generating novel molecular frameworks for bioactive molecule development.
Interactive Table: Synthetic Approaches to Bioactive Tetrazine Analogues
| Synthetic Strategy | Description | Key Advantage |
|---|---|---|
| Lewis Acid Catalysis | One-pot synthesis from nitriles and hydrazine (B178648) using Ni(II) or Zn(II) catalysts. universityofcalifornia.edu | High yield, use of commercial starting materials. universityofcalifornia.edu |
| Scaffold Derivatization | Modification of existing tetrazine cores via substitution or cross-coupling reactions. rsc.org | Access to a wide diversity of functionalized tetrazines. rsc.org |
| Unsymmetrical Synthesis | Methods to produce tetrazines with different substituents at the 3 and 6 positions. researchgate.net | Fine-tuning of reactivity and physical properties. researchgate.net |
Future Perspectives and Emerging Research Avenues for 3,6 Di Propan 2 Yl 1,2,4,5 Tetrazine Chemistry
Development of Novel and Efficient Synthetic Pathways
The synthesis of 3,6-dialkyl-1,2,4,5-tetrazines remains a significant challenge, often resulting in low yields, which limits their widespread application. chemrxiv.org Traditional methods like the Pinner synthesis are not always efficient for alkyl tetrazines. researchgate.netmdpi.com Future research will likely focus on overcoming these synthetic hurdles.
Key Research Directions:
Novel Catalytic Approaches: The development of new catalytic systems for the synthesis of the tetrazine core from readily available starting materials is a high-priority area. This could involve exploring different metal catalysts or organocatalytic methods.
Cross-Coupling Strategies: The use of modern cross-coupling reactions, such as Sonogashira-type couplings with halogenated tetrazine precursors, presents a promising route to asymmetrically substituted dialkyl tetrazines with high efficiency. chemrxiv.org This methodology allows for the introduction of diverse alkyl groups with greater control.
Flow Chemistry: The application of flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis of tetrazine compounds, particularly those with energetic properties.
| Synthetic Approach | Advantages | Disadvantages | Future Outlook |
| Pinner Synthesis | Utilizes simple starting materials. | Often low-yielding for alkyl tetrazines. researchgate.netmdpi.com | Optimization for specific dialkyl tetrazines. |
| Thiocarbohydrazide Routes | Allows for the synthesis of asymmetric tetrazines. | Can be multi-step with variable yields. chemrxiv.org | Improvement of reaction conditions and purification methods. |
| Cross-Coupling Reactions | High yields and functional group tolerance. chemrxiv.org | Requires synthesis of halogenated precursors. | Expansion to a wider range of alkyl groups. |
Advanced Mechanistic Insights into Complex Reactivity Profiles
The reactivity of 1,2,4,5-tetrazines is dominated by the inverse-electron-demand Diels-Alder (iEDDA) reaction. nih.gov The substituents at the 3 and 6 positions play a crucial role in tuning the electronic properties and, consequently, the reactivity of the tetrazine ring. Alkyl groups, being electron-donating, tend to decrease the reactivity of the tetrazine compared to those with electron-withdrawing groups. chemrxiv.org
Future Research Focus:
Computational Modeling: Advanced computational studies, such as density functional theory (DFT), can provide deeper insights into the transition states and reaction kinetics of iEDDA reactions involving 3,6-dialkyl-tetrazines. nih.gov This will aid in the rational design of tetrazines with tailored reactivity.
Kinetic Studies: Detailed kinetic analysis of the reactions of 3,6-di(propan-2-yl)-1,2,4,5-tetrazine with a variety of dienophiles will be essential to quantify its reactivity and compare it with other substituted tetrazines. The balance between the stability conferred by the electron-donating alkyl groups and the reaction kinetics is a key area of investigation. chemrxiv.org
Solvent Effects: A more thorough understanding of how different solvent environments influence the reaction rates and pathways of dialkyl tetrazine cycloadditions is needed. nih.gov
Table of Comparative Reactivity (Hypothetical Data Based on Trends)
| 3,6-Substituent | Electronic Effect | Expected iEDDA Reactivity | Expected Stability |
| Pyridin-2-yl | Electron-withdrawing | High nih.gov | Moderate |
| Phenyl | Neutral | Moderate nih.gov | High |
| Methyl | Electron-donating | Low-Moderate chemrxiv.org | Very High |
| Propan-2-yl | Electron-donating | Low | Very High |
Expansion of Bioorthogonal Applications in Advanced Biological Systems
Bioorthogonal chemistry allows for the study of biological processes in their native environment without interference. wikipedia.org Tetrazine ligations are a cornerstone of bioorthogonal chemistry due to their fast kinetics and selectivity. nih.gov While highly reactive tetrazines are often used, there is a growing need for more stable derivatives for long-term in vivo studies.
Emerging Research Avenues:
Staged Labeling: The lower reactivity of 3,6-dialkyl-tetrazines like this compound could be advantageous for staged or multiplexed labeling experiments, where different biomolecules are tagged sequentially. nih.gov
In Vivo Prodrug Activation: The high stability of dialkyl tetrazines makes them excellent candidates for in vivo applications, such as the bioorthogonal activation of prodrugs at a specific target site. rsc.org
Long-Term Imaging: For long-term tracking of biomolecules in living organisms, the increased stability of dialkyl tetrazines would be beneficial to prevent degradation before reacting with the target dienophile.
Controlled Release Systems: The tetrazine-dienophile reaction can be used as a trigger for the release of therapeutic agents or imaging probes in a spatially and temporally controlled manner. rsc.org
Integration into Next-Generation Functional Materials
The unique electronic and reactive properties of the 1,2,4,5-tetrazine (B1199680) core make it an attractive building block for advanced functional materials.
Future Directions:
Energetic Materials: The high nitrogen content of the tetrazine ring makes it a candidate for high-energy-density materials (HEDMs). mdpi.com Research into the energetic properties of 3,6-dialkyl-tetrazines could lead to the development of novel propellants and explosives with tailored stability and performance. chemimpex.com
Metal-Organic Frameworks (MOFs): The incorporation of tetrazine derivatives as linkers in MOFs can create materials with tunable porosity and reactivity. nih.gov These materials could have applications in gas storage, catalysis, and sensing. The tetrazine units within the MOF can also serve as reactive sites for post-synthetic modification. nih.gov
Polymer Chemistry: 3,6-Dialkyl-tetrazines can be used as cross-linkers in polymer networks through iEDDA reactions, leading to the formation of hydrogels and other smart materials. nih.gov The dual functionality of some tetrazines as both Diels-Alder reagents and metal ligands opens up possibilities for creating complex, multi-responsive materials. nih.gov
Molecular Electronics: The electron-deficient nature of the tetrazine ring makes it a potential component in organic electronic materials, such as semiconductors and charge-transfer complexes. nih.gov
Q & A
Q. Table 1: Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazine Cyclization | Hydrazine hydrate, NaNO₂/HCl, 0–5°C | 72–99 | |
| Pinner Reaction | Carbonitriles, Lawesson’s Reagent | 60–85 |
Basic: How is the structure and purity of 3,6-disubstituted tetrazines characterized?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR detects substituent patterns (e.g., aromatic protons at δ 8.10–7.03 ppm for pyridyl groups) . IR confirms N–H stretches (~3300 cm⁻¹) in dihydro derivatives.
- Crystallography : X-ray diffraction resolves boat conformations in dihydrotetrazines, with deviations up to 0.6 Å from planarity .
- Chromatography : TLC (dichloromethane/petroleum ether) monitors reaction progress; HPLC-MS validates purity for bioconjugation studies .
Intermediate: What methodologies optimize inverse electron-demand Diels-Alder (IEDDA) reactions with 3,6-disubstituted tetrazines?
Methodological Answer:
- Dienophile Selection : Electron-rich alkenes (e.g., norbornene) or alkynes enhance reaction rates (k₂ ~ 10³ M⁻¹s⁻¹) .
- Microwave Acceleration : Superheated conditions (150°C, 2–4 hours in CH₂Cl₂) reduce reaction times from days to hours .
- Retro-Diels-Alder Applications : Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate serves as a building block for heterocycles (e.g., pyridazines) via thermal cleavage .
Q. Table 2: IEDDA Reaction Optimization
| Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Norbornene | Toluene | 110 | 24 | 85 |
| Cyclooctyne | CH₂Cl₂ | 150* | 2 | 90 |
| *Microwave-assisted . |
Advanced: How does the reactivity of 3,6-disubstituted tetrazines compare with isomeric 1,2,3,5-tetrazines?
Methodological Answer:
- Cycloaddition Regioselectivity : 1,2,4,5-Tetrazines react preferentially with strained dienophiles (e.g., trans-cyclooctenes), while 1,2,3,5-tetrazines favor amidines, enabling orthogonal bioconjugation .
- Stability : 1,2,4,5-Tetrazines are moisture-sensitive, whereas 1,2,3,5-isomers tolerate aqueous conditions (e.g., 50% H₂O in THF) .
- Kinetic Studies : Rate constants for 1,2,4,5-tetrazines with norbornene (k₂ ~ 10³ M⁻¹s⁻¹) exceed those of 1,2,3,5-isomers by 2–3 orders of magnitude .
Advanced: What strategies enable orthogonal bioconjugation using tetrazine derivatives?
Methodological Answer:
- Dual-Ligation Systems : Combine 1,2,4,5-tetrazines (for strained dienophiles) with 1,2,3,5-tetrazines (for amidines), achieving >90% selectivity without cross-reactivity .
- Fluorescent Probes : 3-Bromo-tetrazines enable post-functionalization with azide-modified fluorophores via CuAAC click chemistry .
- Enzyme Compatibility : Use long-wavelength light (λ > 650 nm) to activate tetrazine-dienophile pairs in biological systems, minimizing phototoxicity .
Data Contradiction: How to address unexpected ketone/aldehyde cycloadditions in IEDDA reactions?
Methodological Answer:
- Mechanistic Insight : Enol tautomers of ketones/aldehydes act as dienophiles, forming pyridazines. This side reaction is prevalent under protic conditions (e.g., MeOH) .
- Mitigation : Use aprotic solvents (CH₂Cl₂) and low temperatures (0–25°C) to suppress enolization. Pre-screen dienophiles via DFT calculations for electron-deficient character .
Advanced: How to evaluate the thermal stability and energetic performance of tetrazine-based materials?
Methodological Answer:
- Thermal Analysis : DSC/TGA measures decomposition onset (e.g., 225°C for dimethyl esters) and exothermic peaks .
- Impact Sensitivity : Employ BAM standards (e.g., >40 J for "insensitive" classification) for nitro-functionalized tetrazines .
- Detonation Velocity : Computational models (e.g., EXPLO5) predict velocities ~8500 m/s for 3,6-diamino derivatives, comparable to RDX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
